(3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(3-phenyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C10H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxicity to several human cell lines .
Mode of Action
It’s known that some pyrazole derivatives can induce cell death through p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can activate autophagy proteins as a survival mechanism .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(3-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Further reduction can lead to the formation of (3-phenyl-1H-pyrazol-4-yl)methane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (3-phenyl-1H-pyrazol-4-yl)aldehyde
Reduction: (3-phenyl-1H-pyrazol-4-yl)methane
Substitution: (3-phenyl-1H-pyrazol-4-yl)chloride
Scientific Research Applications
(3-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol
- (3-(4-bromophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
(3-phenyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in enzymes or receptors.
Properties
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAKFGSWPXCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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